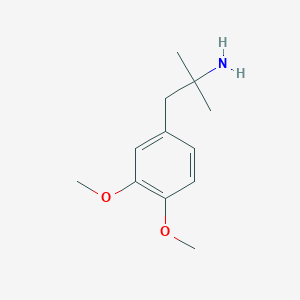
1-(3,4-Dimethoxyphenyl)-2-methylpropan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethoxyphenyl)-2-methylpropan-2-amine: is a chemical compound belonging to the phenethylamine class. It is structurally related to dopamine, a major human neurotransmitter, where the 3- and 4-position hydroxy groups have been replaced with methoxy groups. This compound is also closely related to mescaline, which is 3,4,5-trimethoxyphenethylamine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One of the earliest syntheses of 1-(3,4-Dimethoxyphenyl)-2-methylpropan-2-amine was reported by Pictet and Finkelstein, who made it in a multi-step sequence starting from vanillin . The synthetic route involves the following steps:
- Finally, 3,4-Dimethoxyphenylpropionamide is reduced to yield This compound .
3,4-Dimethoxybenzaldehyde (veratraldehyde): is converted to .
3,4-Dimethoxycinnamic acid: is then converted to .
3,4-Dimethoxyphenylpropionic acid: is further converted to .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification steps.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3,4-Dimethoxyphenyl)-2-methylpropan-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to its corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are often employed.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenethylamines.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1-(3,4-Dimethoxyphenyl)-2-methylpropan-2-amine is used as a precursor for the synthesis of various isoquinolines .
Biology and Medicine: This compound has been studied for its potential as a monoamine oxidase inhibitor, which could have implications in the treatment of neurological disorders .
Industry: It is used as an intermediate in the synthesis of cardiovascular drugs such as Bevantolol .
Wirkmechanismus
The mechanism by which 1-(3,4-Dimethoxyphenyl)-2-methylpropan-2-amine exerts its effects involves its activity as a monoamine oxidase inhibitor. This inhibition prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability in the synaptic cleft. The molecular targets include monoamine oxidase enzymes, and the pathways involved are related to neurotransmitter metabolism .
Vergleich Mit ähnlichen Verbindungen
3,4-Dimethoxyphenethylamine: An analogue where the alpha,alpha-dimethyl groups are absent.
Mescaline (3,4,5-trimethoxyphenethylamine): A compound with an additional methoxy group at the 5-position.
Uniqueness: 1-(3,4-Dimethoxyphenyl)-2-methylpropan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogues. Its activity as a monoamine oxidase inhibitor sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C12H19NO2 |
|---|---|
Molekulargewicht |
209.28 g/mol |
IUPAC-Name |
1-(3,4-dimethoxyphenyl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C12H19NO2/c1-12(2,13)8-9-5-6-10(14-3)11(7-9)15-4/h5-7H,8,13H2,1-4H3 |
InChI-Schlüssel |
UIXPXCDXVZZQDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC1=CC(=C(C=C1)OC)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















